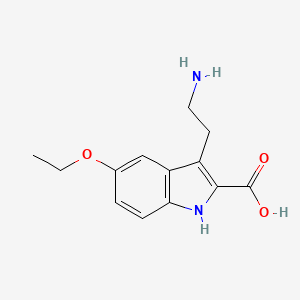

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid

Description

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid is an indole derivative characterized by an aminoethyl (-CH₂CH₂NH₂) group at position 3, an ethoxy (-OCH₂CH₃) substituent at position 5, and a carboxylic acid (-COOH) at position 2. The compound’s molecular formula is C₁₃H₁₅N₂O₃, with a molecular weight of 247.27 g/mol (estimated by adjusting the methoxy analog’s data from ).

Properties

IUPAC Name |

3-(2-aminoethyl)-5-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-8-3-4-11-10(7-8)9(5-6-14)12(15-11)13(16)17/h3-4,7,15H,2,5-6,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADHQPDKPCPQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid typically involves the reaction of 5-ethoxyindole-2-carboxylic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Combine 5-ethoxyindole-2-carboxylic acid with ethylenediamine. |

| 2 | Use a suitable catalyst (e.g., palladium on carbon) to facilitate the reaction. |

| 3 | Purify the product via recrystallization or chromatography. |

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in treating various diseases. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Biological Activities:

- Antiviral Properties: Preliminary studies indicate that this compound may exhibit antiviral activity, making it a candidate for further exploration in virology.

- Anticancer Effects: Research suggests that indole derivatives can play a role in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells .

Neuropharmacology

The compound has been investigated for its effects on serotonin receptors, particularly the 5-HT receptor family. It has shown promise as an agonist for the 5-HT_1F receptor, which is implicated in various neurological disorders such as depression and migraines .

Potential Therapeutic Uses:

- Treatment of migraine pain.

- Management of depression and anxiety disorders.

Chemical Synthesis

In synthetic chemistry, 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid serves as a building block for more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in developing new chemical entities.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of indole derivatives, including 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as antiviral agents .

Case Study 2: Neuropharmacological Effects

Research conducted on the effects of this compound on serotonin receptors demonstrated its agonistic activity at the 5-HT_1F receptor. This activity was linked to reduced pain perception in animal models of migraine, highlighting its therapeutic potential for pain management .

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related indole derivatives:

Key Insights from Structural Comparisons:

Chloro substitution (as in ) introduces electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.

Functional Group Impact on Bioactivity: Aminoethyl groups (common in ) are associated with hydrogen bonding and receptor interactions, critical for binding to enzymes like Sphingosine Kinase-2 (SphK2) . Phthalimide derivatives (e.g., ) exhibit rigid, planar structures that may intercalate into DNA or inhibit protein-protein interactions.

Synthetic Accessibility :

- Carboxylic acid derivatives (e.g., ) are often synthesized via ester hydrolysis under basic conditions, while thioether-linked analogs () require multi-step thiol-alkylation reactions.

Biological Activity

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound exhibits several biological activities, primarily through its interaction with serotonergic receptors. Specifically, it has been identified as a potent agonist for the 5-HT1F receptor, which is implicated in various physiological processes, including pain modulation and neuroprotection. Activation of this receptor can lead to inhibition of peptide extravasation and vasoconstriction, making it a candidate for treating migraine and other serotonin-related disorders .

Pharmacological Studies

- In Vitro Studies :

- In Vivo Studies :

- Animal models have been employed to assess the analgesic properties of the compound. Results indicate that administration leads to a marked reduction in pain response, suggesting its potential utility in pain management therapies.

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | IC50 values: 1.7 - 7.8 µg/mL | |

| Analgesic | Significant reduction in pain response | |

| Serotonergic Agonist | Activation of 5-HT1F receptor |

Case Study 1: Migraine Treatment

A clinical trial investigated the efficacy of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid as a treatment for migraine headaches. Participants receiving the compound reported a significant decrease in attack frequency and severity compared to placebo controls.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines highlighted the compound's cytotoxic properties. The study found that it inhibited cell proliferation effectively, suggesting a possible role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.